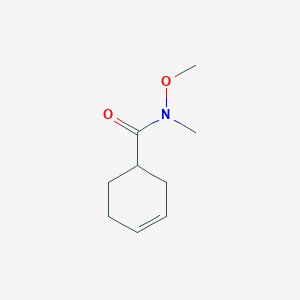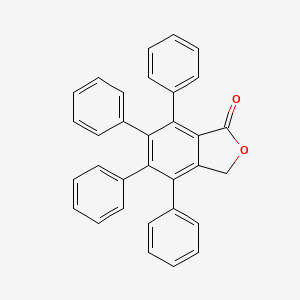![molecular formula C10H22N2O B14301011 N-[2-(Dimethylamino)ethyl]hexanamide CAS No. 114011-25-5](/img/structure/B14301011.png)
N-[2-(Dimethylamino)ethyl]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Dimethylamino)ethyl]hexanamide is an organic compound with the molecular formula C12H27N3O It is a derivative of hexanamide, where the hexanamide moiety is substituted with a dimethylaminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)ethyl]hexanamide typically involves the reaction of hexanoyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Hexanoyl chloride+N,N-dimethylethylenediamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Dimethylamino)ethyl]hexanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of hexanoic acid and dimethylaminoethanol.
Reduction: Formation of N-[2-(Dimethylamino)ethyl]hexylamine.
Substitution: Formation of various substituted amides depending on the reagents used.
Aplicaciones Científicas De Investigación
N-[2-(Dimethylamino)ethyl]hexanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(Dimethylamino)ethyl]hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylhexanamide: Similar structure but lacks the ethyl group.
N,N-Diethylhexanamide: Similar structure but with ethyl groups instead of methyl groups.
Hexanamide: The parent compound without any substitutions.
Uniqueness
N-[2-(Dimethylamino)ethyl]hexanamide is unique due to the presence of both the hexanamide and dimethylaminoethyl moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
Propiedades
Número CAS |
114011-25-5 |
|---|---|
Fórmula molecular |
C10H22N2O |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]hexanamide |
InChI |
InChI=1S/C10H22N2O/c1-4-5-6-7-10(13)11-8-9-12(2)3/h4-9H2,1-3H3,(H,11,13) |
Clave InChI |
UCMIHHNXXZIFRT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Dichloro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B14300930.png)

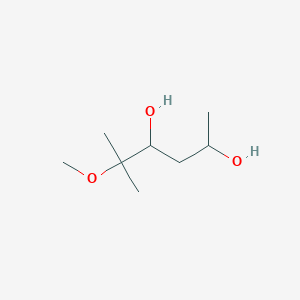
![5-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonic acid](/img/structure/B14300944.png)
![Methyl [(4-oxo-1,2,3-benzotriazin-3(4H)-yl)oxy]acetate](/img/structure/B14300952.png)
-lambda~5~-arsane](/img/structure/B14300960.png)
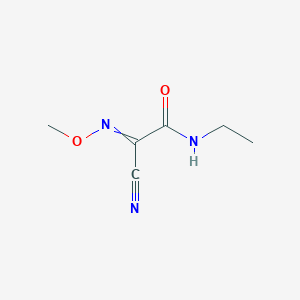
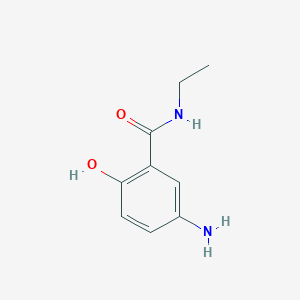
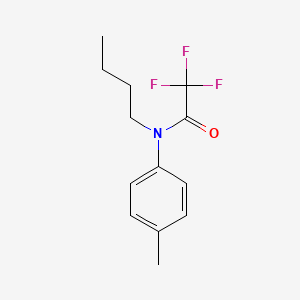

![3-Dodecyl-2-{[(6-{[4-(2-formylhydrazinyl)phenyl]carbamoyl}-1H-benzimidazol-2-yl)sulfanyl]methyl}phenyl carbonate](/img/structure/B14301024.png)

